(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a chromene derivative characterized by:
- A 2-imino group linked to a 3-chloro-2-methylphenyl substituent.
- A carboxamide group at position 3 of the chromene ring.
- A methoxy group at position 6.
- Z-configuration at the C2 imino bond, critical for stereochemical interactions .
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-10-13(19)6-4-7-14(10)21-18-12(17(20)22)9-11-5-3-8-15(23-2)16(11)24-18/h3-9H,1-2H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOBRJRROLGGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Imino Group: The imino group is introduced by reacting the chromene derivative with an appropriate amine, such as 3-chloro-2-methylaniline, under reflux conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate product with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Scientific Research Applications
(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or antioxidants.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations:
N-acetylation (as in ) reduces polarity, which could influence metabolic stability but may decrease aqueous solubility. The benzodiazolyl group in introduces a heterocyclic moiety, likely enhancing binding affinity to aromatic receptor pockets.
Synthesis Pathways: The target compound is likely synthesized via condensation of 2-hydroxy-3-methoxybenzaldehyde with cyanoacetamide, using piperidine as a catalyst, analogous to methods described for related 2-iminochromenes . Modifications like N-acetylation () require additional steps, such as reacting the parent carboxamide with acetyl chloride.
Biological Activity
The compound (2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic molecule belonging to the chromene family. This class of compounds is recognized for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The unique structural features of this compound, such as the chloro-methylphenyl moiety and the methoxy group, contribute to its potential pharmacological properties.
- Molecular Formula : C23H19ClN2O4
- Molecular Weight : 422.9 g/mol
- CAS Number : 1327194-16-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may involve inhibition of specific enzymes or modulation of receptor activity, which can lead to therapeutic effects in conditions such as Alzheimer's disease and other neurodegenerative disorders.
1. Acetylcholinesterase Inhibition
Research indicates that compounds with a chromene core can exhibit significant acetylcholinesterase (AChE) inhibitory activity. This is crucial for therapeutic strategies against Alzheimer’s disease, as AChE inhibitors help maintain acetylcholine levels in the brain.
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| (2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide | TBD |
2. Anti-inflammatory Activity
The compound has shown promise in reducing inflammation through various pathways, potentially by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Case Studies
Several studies have evaluated the biological activity of related chromene derivatives, providing insights into structure-activity relationships (SAR):
- Study on Coumarin Derivatives : A series of coumarin derivatives were synthesized and tested for AChE inhibition, demonstrating that modifications at the phenyl ring significantly influenced their inhibitory potency. The study highlighted the importance of halogen substitutions in enhancing biological activity .
- Neuroprotective Mechanisms : Research on similar chromene compounds indicated that they could modulate neuroinflammatory responses and promote neuronal survival in vitro, suggesting potential applications in treating neurodegenerative diseases .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological efficacy of chromene derivatives:
- Halogen Substituents : The presence of halogen atoms (like chlorine) on the phenyl ring has been associated with increased enzyme inhibition potency.
- Methoxy Group : The methoxy substituent is believed to enhance lipophilicity, aiding cellular uptake and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
